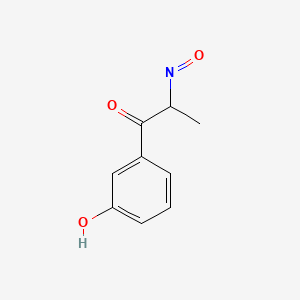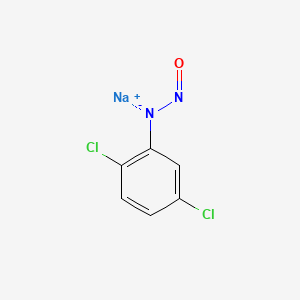
Sodium 2,5-dichlorophenyl-N-nitrosoamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dichlorophenyl-N-nitrosoamide is a chemical compound with the molecular formula C6H3Cl2N2NaO. It is known for its applications in various scientific research fields due to its unique chemical properties . This compound is also referred to as 2,5-Dichloro-N-(sodiooxyimino)benzenamine and is used in industrial and scientific research .
Méthodes De Préparation
The synthesis of Sodium 2,5-dichlorophenyl-N-nitrosoamide involves several steps. One common method includes the reaction of 2,5-dichloroaniline with sodium nitrite in the presence of an acid to form the nitrosoamide . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
Sodium 2,5-dichlorophenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium 2,5-dichlorophenyl-N-nitrosoamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the manufacturing of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 2,5-dichlorophenyl-N-nitrosoamide involves its interaction with specific molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect certain enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
Sodium 2,5-dichlorophenyl-N-nitrosoamide is part of a broader class of compounds known as nitrosamides. Similar compounds include:
N-Nitrosoureas: Known for their use in cancer treatment due to their ability to alkylate DNA.
N-Nitrosoguanidines: Studied for their mutagenic properties.
N-Nitrosocarbamates: Investigated for their potential therapeutic applications.
Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of chlorine atoms, which influence its reactivity and applications .
Propriétés
Numéro CAS |
6259-27-4 |
|---|---|
Formule moléculaire |
C6H3Cl2N2NaO |
Poids moléculaire |
212.99 g/mol |
Nom IUPAC |
sodium;(2,5-dichlorophenyl)-nitrosoazanide |
InChI |
InChI=1S/C6H4Cl2N2O.Na/c7-4-1-2-5(8)6(3-4)9-10-11;/h1-3H,(H,9,11);/q;+1/p-1 |
Clé InChI |
AFOINDWJBKIFCC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N-]N=O)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


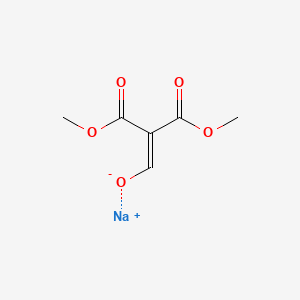

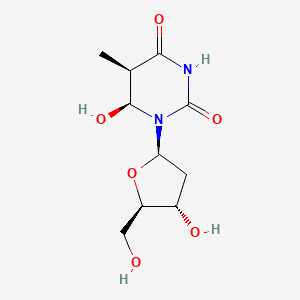
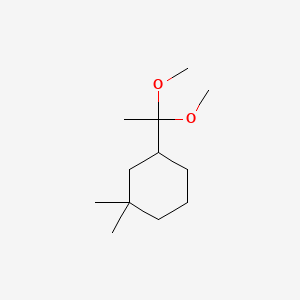
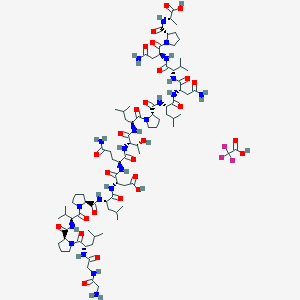
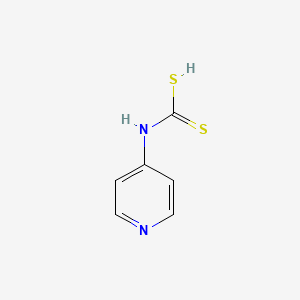


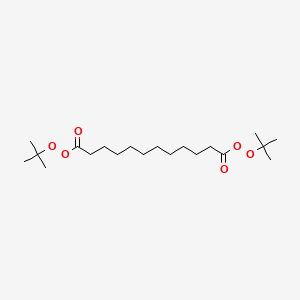


![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)

